N-Butyldeoxynojirimycin Hydrochloride-d9

Description

Properties

Molecular Formula |

C10H12D9NO4.HCl |

|---|---|

Molecular Weight |

264.79 |

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |

SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

Synonyms |

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |

Origin of Product |

United States |

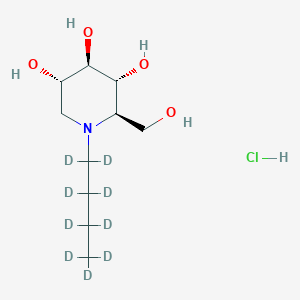

N-Butyldeoxynojirimycin Hydrochloride-d9 chemical structure and properties

An In-Depth Technical Guide to N-Butyldeoxynojirimycin Hydrochloride-d9

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9), a deuterated analogue of the iminosugar miglustat. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical properties, mechanism of action, and applications, particularly in the context of analytical chemistry and research into lysosomal storage disorders.

Introduction: The Significance of Deuteration in a Bioactive Iminosugar

N-Butyldeoxynojirimycin (NB-DNJ), also known as miglustat, is a potent inhibitor of glucosylceramide synthase, an enzyme crucial for the synthesis of most glycosphingolipids.[1][2] This inhibitory action forms the basis of its therapeutic use in certain lysosomal storage disorders, such as Type I Gaucher disease, where the accumulation of glucosylceramide is a key pathological feature.[3][4] The introduction of deuterium into the N-butyl chain to create N-Butyldeoxynojirimycin Hydrochloride-d9 provides a valuable tool for researchers, primarily as an internal standard for quantitative analysis by mass spectrometry (MS).[5][6] The increased mass of the deuterated compound allows for its clear differentiation from the non-deuterated form in biological samples, ensuring accurate quantification in pharmacokinetic and metabolic studies.[6]

Chemical Structure and Physicochemical Properties

The defining feature of N-Butyldeoxynojirimycin Hydrochloride-d9 is the replacement of nine hydrogen atoms on the N-butyl group with deuterium. This isotopic labeling does not significantly alter the compound's chemical reactivity but provides a distinct mass signature.

Visualizing the Molecular Architecture

Caption: Dual mechanism of action of N-Butyldeoxynojirimycin.

B. Pharmacological Chaperone Activity

In addition to substrate reduction, NB-DNJ can also act as a "pharmacological chaperone" for certain mutant forms of acid β-glucosidase. [5][7]It can bind to the misfolded enzyme in the endoplasmic reticulum, promoting its correct folding and subsequent trafficking to the lysosome. [8]This chaperone effect can lead to an increase in the residual activity of the mutated enzyme, further contributing to the clearance of accumulated glucosylceramide. [9][7]

Applications in Research and Drug Development

The primary application of N-Butyldeoxynojirimycin Hydrochloride-d9 is as an internal standard for the quantification of N-butyldeoxynojirimycin (miglustat) in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). [5][10]

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Properties: NB-DNJ-d9 has nearly identical chemical and physical properties to the non-deuterated analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus accounting for any sample loss or variability.

-

Co-elution: In liquid chromatography, the deuterated standard co-elutes with the analyte, which is crucial for accurate quantification, especially when matrix effects are present.

-

Distinct Mass-to-Charge Ratio (m/z): The nine deuterium atoms give NB-DNJ-d9 a mass that is 9 Daltons higher than the non-deuterated form. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification.

Other Research Applications

Beyond its use as an internal standard, NB-DNJ and its deuterated form are valuable research tools for:

-

Studying Glycosphingolipid Metabolism: As a potent inhibitor of glucosylceramide synthase, it can be used in cell culture and animal models to investigate the roles of glycosphingolipids in various cellular processes. [1][11]* Investigating Lysosomal Storage Disorders: It serves as a tool to study the pathophysiology of Gaucher disease and other related disorders, and to evaluate the efficacy of potential therapeutic agents. [3][4]* Antiviral Research: NB-DNJ has been shown to inhibit the replication of certain viruses, such as HIV, by interfering with the glycosylation of viral envelope proteins. [9][12][13][14][15]

Experimental Protocols

A. Quantification of N-Butyldeoxynojirimycin in Plasma using LC-MS/MS with N-Butyldeoxynojirimycin Hydrochloride-d9 as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of N-butyldeoxynojirimycin in plasma.

1. Preparation of Standards and Quality Controls:

- Prepare a stock solution of N-butyldeoxynojirimycin and N-Butyldeoxynojirimycin Hydrochloride-d9 (internal standard, IS) in methanol.

- Serially dilute the N-butyldeoxynojirimycin stock solution with methanol to prepare working solutions for the calibration curve.

- Spike blank plasma with the working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution.

- Vortex briefly.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a suitable C18 column.

- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Mass Spectrometry (MS/MS):

- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Use multiple reaction monitoring (MRM) to detect the transitions for N-butyldeoxynojirimycin and its deuterated internal standard. The specific m/z transitions will need to be optimized for the instrument used.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

- Use a weighted linear regression to fit the calibration curve.

- Determine the concentration of N-butyldeoxynojirimycin in the unknown samples and QCs from the calibration curve.

Sample [label="Plasma Sample"];

IS [label="Add N-Butyldeoxynojirimycin-d9 (IS)"];

Precipitation [label="Protein Precipitation\n(Acetonitrile)"];

Centrifugation [label="Centrifugation"];

Supernatant [label="Collect Supernatant"];

Evaporation [label="Evaporation"];

Reconstitution [label="Reconstitution in Mobile Phase"];

LC_MS [label="LC-MS/MS Analysis"];

Data_Analysis [label="Data Analysis and Quantification"];

Sample -> IS;

IS -> Precipitation;

Precipitation -> Centrifugation;

Centrifugation -> Supernatant;

Supernatant -> Evaporation;

Evaporation -> Reconstitution;

Reconstitution -> LC_MS;

LC_MS -> Data_Analysis;

}

Caption: Workflow for the quantification of N-Butyldeoxynojirimycin in plasma.

Conclusion

N-Butyldeoxynojirimycin Hydrochloride-d9 is an indispensable tool for researchers in the fields of pharmacology, biochemistry, and clinical chemistry. Its primary utility as an internal standard ensures the accuracy and reliability of quantitative assays for miglustat, a crucial aspect of both preclinical and clinical studies. Furthermore, its shared biological activities with the non-deuterated form make it a valuable compound for fundamental research into glycosphingolipid metabolism and related diseases.

References

-

N-Butyldeoxynojirimycin-d9 (hydrochloride) (Miglustat-d9, NB-DNJ-d9, CAS Number: 1883545-57-0). Cayman Chemical.

-

Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 hydrochloride). Stable Isotope.

-

Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365.

-

N-Butyldeoxynojirimycin (hydrochloride) (Miglustat, NB-DNJ, CAS Number: 210110-90-0). Cayman Chemical.

-

Cox, T., Lachmann, R., Hollak, C., Aerts, J., van Weely, S., Hrebícek, M., ... & Zimran, A. (2000). Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. The Lancet, 355(9214), 1481-1485.

-

Miglustat-d9 (N-Butyldeoxynojirimycin-d9). MedChemExpress.

-

Lee, J. C., Francis, S., Dutta, D., Gupta, G., Savitsky, P., Uusküla-Reimand, L., ... & Gingras, A. C. (2012). Structure of N-butyldeoxynojirimycin (NB-DNJ) and metabolism of glucosylceramide. The Journal of organic chemistry, 77(7), 3082-3098.

-

N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. ResearchGate.

-

Pastores, G. M., Barnett, N. L., & Kolodny, E. H. (2003). The role of the iminosugar N-butyldeoxynojirimycin (Miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. Journal of inherited metabolic disease, 26(6), 513-526.

-

Inhibition of glucosylceramide synthesis with miglustat. ResearchGate.

-

Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS research and human retroviruses, 9(4), 291-297.

-

Beck, M. (2007). N-butyldeoxynojirimycin inhibits the synthesis of glucosylceramide, the precursor of all glucosphingolipids. ResearchGate.

-

Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. ResearchGate.

-

Alfonso, P., Pampín, S., Estrada, J., Rodríguez-Rey, J. C., Giraldo, P., & Pocoví, M. (2005). Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations. Blood cells, molecules & diseases, 35(2), 268-276.

-

A New and Improved Synthesis of N-Butyl-1 -Deoxynojirimycin. ResearchGate.

-

Alonzi, D. S., Trovato, F., Fancelli, D., Butters, T. D., & D'Alonzo, D. (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 12(24), 2055-2065.

-

D'Alonzo, D., De Fenza, M., Porto, C., Iacono, R., Fiume, I., Parenti, G., & Palumbo, G. (2017). N-Butyl-l-deoxynojirimycin (l-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. Journal of medicinal chemistry, 60(23), 9462-9469.

-

Brumshtein, B., Wormald, M. R., Dwek, R. A., & Butters, T. D. (2007). Acid-beta-glucosidase with N-butyl-deoxynojirimycin. R Discovery.

-

Fischer, P. B., Collin, M., Karlsson, G. B., James, W., Butters, T. D., Davis, S. J., ... & Platt, F. M. (1996). N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure. Journal of virology, 70(10), 7153-7160.

-

N-Butyldeoxynojirimycin film dried in situ. Sigma-Aldrich.

-

N-Butyldeoxynojirimycin. ChemicalBook.

-

N-Butyldeoxynojirimycin film dried in situ. Sigma-Aldrich.

-

Fischer, P. B., Collin, M., Karlsson, G. B., James, W., Butters, T. D., Davis, S. J., ... & Platt, F. M. (1995). The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding. Journal of virology, 69(9), 5791-5797.

-

N-Butyl-L-Deoxynojirimycin (L-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. ResearchGate.

-

Gallelli, A., St-Denis, N., Savitsky, P., Uusküla-Reimand, L., & Gingras, A. C. (2018). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 23(10), 2777.

-

The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding. PubMed.

-

MassIVE Dataset Summary. MassIVE.

Sources

- 1. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 2. N-Butyldeoxynojirimycin | 72599-27-0 [chemicalbook.com]

- 3. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight Profiling & Bioanalytical Application of N-Butyldeoxynojirimycin HCl-d9 vs. Native Miglustat

Topic: Molecular Weight of N-Butyldeoxynojirimycin HCl-d9 vs Native Miglustat Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous physicochemical and bioanalytical comparison between Native Miglustat (N-butyldeoxynojirimycin, NB-DNJ) and its stable isotope-labeled analog, N-Butyldeoxynojirimycin HCl-d9 . While Native Miglustat functions as a glucosylceramide synthase inhibitor for the treatment of Gaucher disease (Type 1) and Niemann-Pick Type C, the deuterated HCl-d9 variant serves as a critical Internal Standard (IS) in LC-MS/MS quantification.

The molecular weight distinction extends beyond simple isotopic mass shift; it involves stoichiometry (free base vs. hydrochloride salt) and isotopic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Molecular Weight Analysis

The fundamental difference between the therapeutic agent and the analytical standard lies in two dimensions: Salt Form and Isotopic Composition .

-

Native Miglustat: Typically supplied as a Free Base (

) in pharmaceutical formulations (e.g., Zavesca). -

Miglustat HCl-d9: Supplied as a Hydrochloride Salt with a fully deuterated N-butyl chain (

).

Table 1: Comparative Physicochemical Profile

| Parameter | Native Miglustat (Free Base) | Miglustat HCl (Native Salt) | Miglustat HCl-d9 (Deuterated IS) |

| CAS Number | 72599-27-0 | 210110-90-0 | 1883545-57-0 |

| Chemical Formula | |||

| Avg. Molecular Weight ( g/mol ) | 219.28 | 255.74 | ~264.80 |

| Monoisotopic Mass (Neutral) | 219.1471 Da | 219.1471 Da (cation part) | 228.2036 Da (cation part) |

| Precursor Ion | 220.15 | 220.15 | 229.21 |

| Mass Shift ( | Reference | 0 Da (cation) | +9.06 Da |

| Deuteration Site | None | None | N-Butyl Chain ( |

Critical Note on Weighing: When preparing stock solutions of the Internal Standard, you must account for the HCl salt and the deuterium mass. Do not use the native MW (219.28) for the d9-HCl reagent. The correction factor is approximately

.

The Deuterium Effect

The "d9" designation indicates the replacement of all 9 hydrogen atoms on the N-butyl side chain with deuterium (

-

Structure:

becomes -

Isotope Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), ensuring the label is not lost during metabolic processing or ionization.

-

Retention Time (RT): Deuteration slightly alters lipophilicity. In HILIC modes, the RT shift is negligible. In Reverse Phase (C18), the d9-analog may elute slightly earlier (1-2 seconds) due to the slightly lower lipophilicity of C-D bonds compared to C-H.

Visualization: Structural & Mass Shift Logic

The following diagram illustrates the structural transformation and the resulting mass shift logic used in Mass Spectrometry detection.

Figure 1: Structural evolution from Native Miglustat to the d9-HCl Internal Standard, highlighting the additive mass contributions of salt formation and deuteration.

Analytical Application: LC-MS/MS Protocol

Why +9 Da Matters

In quantitative bioanalysis, a mass difference of +9 Da is ideal. It prevents Isotopic Cross-talk :

-

The natural isotope abundance of Native Miglustat (M+1, M+2, etc.) drops to near zero by M+9.

-

Consequently, high concentrations of the native drug in patient plasma will not produce a false signal in the Internal Standard channel, ensuring assay linearity and specificity.

Experimental Protocol: Plasma Quantification

Objective: Quantify Miglustat in human plasma using Miglustat HCl-d9 as the Internal Standard.

Reagents:

-

Miglustat Standard (Free Base)

-

Miglustat HCl-d9 (IS)

-

Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

Workflow Steps:

-

Stock Preparation:

-

Analyte Stock: Dissolve Native Miglustat in 50:50 MeOH:Water to 1 mg/mL.

-

IS Stock: Dissolve Miglustat HCl-d9 in 50:50 MeOH:Water. Correction: Weigh 1.21 mg of salt to yield equivalent 1 mg of free base active moiety if normalizing, or simply prepare at 1 mg/mL salt and adjust calculations.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in ACN (Precipitation Solvent).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample.

-

Add 200 µL of Working IS Solution (ACN containing Miglustat HCl-d9).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an injection vial.

-

-

LC-MS/MS Conditions:

-

Column: HILIC (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm) or Amide column. Note: HILIC is preferred over C18 due to Miglustat's high polarity.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: ACN + 0.1% Formic Acid.

-

Gradient: Isocratic 20% A / 80% B (typical for HILIC retention).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive (

). -

Native Transition:

(Loss of -

IS (d9) Transition:

(Equivalent loss, retaining d9 label on the fragment or parent). -

Note: The transition

corresponds to the loss of the side chain or ring fragmentation. Ensure the d9 label remains on the charged fragment monitored. The butyl chain is usually stable; common fragmentation involves the ring. If the butyl chain is lost, the mass shift is lost. Validation: For Miglustat, the

-

Workflow Visualization

Figure 2: Bioanalytical workflow for quantifying Miglustat using the HCl-d9 Internal Standard.

References

-

Platt, F. M., et al. (1994).[1][2] N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry. Link

-

Remmel, R. P., et al. (2003). Pharmacokinetics of N-butyldeoxynojirimycin in patients with Gaucher disease. Clinical Pharmacology & Therapeutics. Link

-

Cayman Chemical. (2024). N-Butyldeoxynojirimycin-d9 (hydrochloride) Product Information. Cayman Chemical. Link

-

Gowda, K. V., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Sigma-Aldrich. (2024). Miglustat Hydrochloride Product Specification. Merck KGaA.[2] Link

Sources

Solubility & Handling of N-Butyldeoxynojirimycin Hydrochloride-d9: A Technical Guide

Topic: Solubility of N-Butyldeoxynojirimycin Hydrochloride-d9 in Methanol and Water Content Type: Technical Whitepaper / Application Guide Audience: Analytical Chemists, DMPK Researchers, and Formulation Scientists[1]

Executive Summary

N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl) is the stable, isotopically labeled analog of the glucosylceramide synthase inhibitor Miglustat.[1] It serves as the critical Internal Standard (IS) for the bioanalytical quantification of Miglustat in plasma and tissue via LC-MS/MS.[1]

This guide defines the solubility profile of Miglustat-d9 HCl in its two primary analytical solvents—water and methanol .[1] It synthesizes physicochemical data with practical laboratory protocols to ensure accurate stock solution preparation, minimizing errors caused by hygroscopicity or precipitation.[1]

Physicochemical Profile

Understanding the molecule's structure is a prerequisite for predicting its solubility behavior.[1]

| Property | Description |

| Compound Name | N-Butyldeoxynojirimycin-d9 Hydrochloride |

| Synonyms | Miglustat-d9 HCl, NB-DNJ-d9 HCl |

| CAS Number | 1883545-57-0 |

| Molecular Formula | C₁₀H₁₂D₉NO₄[1][2] · HCl |

| Molecular Weight | ~264.8 g/mol (Salt form) |

| Salt Form | Hydrochloride (increases polarity and water solubility) |

| Core Structure | Polyhydroxylated piperidine (iminosugar) |

| Isotopic Labeling | Deuterium (d9) on the N-butyl side chain |

The Isotope Effect on Solubility

From a thermodynamic perspective, the substitution of Hydrogen (

-

Assumption:

-

Rationale: The molar volume and dielectric interactions remain virtually unchanged.[1]

Solubility Thermodynamics: Water vs. Methanol[1]

The solubility of Miglustat-d9 HCl is governed by the competition between the crystal lattice energy and the solvation energy.[1]

Solubility in Water (High)[1][4]

-

Mechanism: The hydrochloride salt form dissociates readily in water.[1] The protonated piperidine nitrogen (

) and the four hydroxyl groups (-OH) form extensive hydrogen bond networks with water molecules.[1] -

Status: Highly Soluble

-

Saturation Limit:

(Free base is -

Application: Ideal for aqueous mobile phases and biological sample dilution.[1]

Solubility in Methanol (Moderate to High)[1]

-

Mechanism: Methanol is a protic solvent with a lower dielectric constant than water (

vs. -

Status: Soluble

-

Saturation Limit:

(Clear solution). -

Application: Preferred solvent for primary stock solutions to prevent microbial growth and facilitate rapid evaporation during sample prep.[1]

Comparative Solubility Table

| Solvent | Solubility Rating | Approx. Max Conc. | Visual Appearance | Primary Utility |

| Water | Very High | > 30 mg/mL | Clear, Colorless | Mobile phase A, dilutions |

| Methanol | High | ~ 10 mg/mL | Clear, Pale Yellow | Primary Stock Solution |

| DMSO | Very High | ~ 40-60 mg/mL | Clear | Alternative Stock |

| Acetonitrile | Low | < 1 mg/mL | Cloudy/Precipitate | Precipitation agent (Crash) |

Methodological Framework: Preparation Protocols

Critical Handling: Hygroscopicity

Miglustat HCl is hygroscopic .[1] Exposure to ambient moisture will alter the effective weight of the solid, leading to concentration errors in your Internal Standard.

-

Rule: Always equilibrate the vial to room temperature before opening to prevent condensation.

-

Best Practice: Weigh quickly or use a dry box if high precision is required.

Protocol A: Primary Stock Solution (1 mg/mL in Methanol)

Purpose: Long-term storage standard stable at -20°C.

-

Calculate: Determine the mass required. For

of -

Weigh: Tare a clean, amber glass volumetric flask (

). Weigh-

Note: Correct for purity and salt factor if the Certificate of Analysis (CoA) reports values on a "free base" basis.

-

-

Solubilize: Add approximately

of HPLC-grade Methanol . -

Agitate: Vortex for 30 seconds. Sonicate for 1 minute if any particles remain. The solution should be clear.

-

Dilute: Bring to volume (

) with Methanol. Invert 10 times to mix. -

Storage: Aliquot into cryovials. Store at

or

Protocol B: Working Internal Standard (IS) Solution (Water/Methanol)

Purpose: Daily use for spiking into biological samples.[1]

-

Thaw: Remove a stock aliquot (

) and vortex. -

Dilute: Dilute 1:100 or 1:1000 using 50:50 Methanol:Water (v/v) to reach the target IS concentration (e.g.,

or-

Why 50:50? This matches the typical initial mobile phase conditions, preventing thermal shock or precipitation when injected.

-

-

Usage: Keep on ice. Discard unused portion after 24 hours.

Analytical Application: LC-MS/MS Workflow

The following diagram illustrates the role of Miglustat-d9 solubility in a typical bioanalytical extraction workflow.

Figure 1: Integration of Miglustat-d9 HCl solubility logic into a bioanalytical extraction workflow.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Concentration Drift | Hygroscopicity | Store solid with desiccant; equilibrate to RT before weighing. |

| Precipitation in Stock | Cold Methanol | Allow refrigerated methanol to reach RT; sonicate briefly. |

| Peak Tailing (LC-MS) | pH Mismatch | Ensure the mobile phase is buffered (e.g., 0.1% Formic Acid) to protonate the amine.[1] |

| Low Recovery | Protein Binding | Miglustat is highly polar; avoid Liquid-Liquid Extraction (LLE) with non-polar solvents.[1] Use Protein Precipitation (PPT) or SPE.[1] |

References

-

Platt, F. M., et al. (1994). "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis."[1][5][6] Journal of Biological Chemistry, 269, 8362-8365.[1]

-

European Medicines Agency. (2002).[1] Zavesca (Miglustat) Scientific Discussion. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-Butyldeoxynojirimycin, Hydrochloride [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miglustat hydrochloride | Glycosylases | Tocris Bioscience [tocris.com]

Chemical Stability of Miglustat-d9 Under Frozen Storage Conditions

Technical Guidance for Bioanalytical Method Validation

Executive Summary

Miglustat-d9 (

This technical guide provides a comprehensive framework for assessing and maintaining the chemical stability of Miglustat-d9 under frozen storage conditions (

Physicochemical Profile & Stability Mechanisms

To design effective stability protocols, one must first understand the molecule's vulnerabilities.

Structural Integrity

Miglustat is an iminosugar (glucose analogue with nitrogen replacing the ring oxygen). The "d9" designation typically refers to a fully deuterated

-

Core Stability: The piperidine ring system is chemically robust, resistant to hydrolysis under neutral and mildly acidic conditions.

-

Isotopic Stability: The deuterium atoms are located on the alkyl side chain (C-D bonds). Unlike labile protons (O-H, N-H), alkyl C-D bonds have a high bond dissociation energy and are non-exchangeable under standard storage conditions.

-

pKa & Solubility: Miglustat is basic (pKa

8.0). It is highly soluble in water and methanol.

The Primary Risk: Non-Specific Adsorption (NSA)

While chemical degradation (oxidation/hydrolysis) is rare for Miglustat-d9 at

-

Mechanism: The secondary amine and hydroxyl groups can interact with silanol groups on untreated glass surfaces or bind to certain plastic polymers at low concentrations.

-

Impact: Loss of IS concentration in the stock solution over time, leading to variable response factors.

Experimental Framework: Stability Assessment Protocols

The following protocols are designed to validate Miglustat-d9 stability in compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Protocol A: Stock Solution Stability (Frozen)

Objective: Verify that high-concentration stock solutions of Miglustat-d9 remain stable at

| Parameter | Specification |

| Solvent System | Methanol:Water (50:50 v/v) or pure Methanol. Avoid pure water to prevent microbial growth and adsorption. |

| Concentration | High Stock ( |

| Container | Polypropylene (PP) or Silanized Glass Vials. |

| Storage Temp | |

| Timepoints |

Workflow:

-

Prepare two separate stock solutions: Stock A (Stored) and Stock B (Fresh) .

-

Store Stock A at

. -

At each timepoint, prepare a fresh Stock B from solid reference material.

-

Dilute both stocks to the working concentration (e.g.,

) using the same diluent. -

Inject

replicates of each on LC-MS/MS.

Acceptance Criteria:

-

Pass:

Protocol B: Freeze-Thaw Stability

Objective: Ensure the molecule withstands the physical stress of crystallization and re-solubilization during repeated use.

Step-by-Step Methodology:

-

Aliquot: Divide the Miglustat-d9 stock solution into three aliquots.

-

Cycle 1: Freeze at

for -

Cycle 2 & 3: Repeat the freeze-thaw process two more times.

-

Analysis: Compare the response of the "Cycle 3" aliquot against a freshly prepared stock solution.

Visualization: Stability Testing Workflow

Caption: Figure 1. Systematic workflow for validating the frozen storage stability of Miglustat-d9 stock solutions.

Critical Data Analysis & Interpretation

When analyzing stability data for Miglustat-d9, researchers must distinguish between method variability and true degradation .

Isotopic Exchange (The "Cross-Talk" Risk)

In rare cases, deuterium loss leads to a mass shift from

-

Detection: Monitor the MRM transition for unlabeled Miglustat (

) in a sample containing only Miglustat-d9. -

Threshold: The contribution should be

of the LLOQ response of the analyte.

Troubleshooting Stability Failures

If the stability recovery falls below 90%, utilize the following decision tree to identify the root cause.

Caption: Figure 2. Root cause analysis decision tree for Miglustat-d9 stability failures.

Best Practices for Storage & Handling

Based on aggregate industry data for hydrophilic iminosugars, the following "Gold Standard" conditions are recommended:

-

Buffer Selection: Avoid phosphate buffers for frozen storage if possible, as they undergo significant pH shifts during freezing (crystallization of disodium hydrogen phosphate) which can catalyze degradation. Use Ammonium Acetate or Ammonium Formate if buffering is required.

-

Acidification: Maintaining the stock solution at slightly acidic pH (0.1% Formic Acid) protonates the amine, increasing solubility and reducing interaction with glass silanols.

-

Light Protection: While Miglustat is not highly photosensitive, amber vials are recommended as a precaution against photo-oxidation over long storage periods (12+ months).

Summary of Recommended Conditions

| Variable | Recommendation | Rationale |

| Stock Solvent | Methanol with 0.1% Formic Acid | Maximizes solubility; prevents adsorption. |

| Storage Temp | Inhibits chemical kinetics; | |

| Thawing | Room Temp, Mix by Inversion | Vortexing is acceptable; avoid sonication if possible to prevent heating. |

| Max Freeze-Thaw | 3 Cycles | Validated limit to prevent physical degradation. |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Deng, R., et al. (2012). "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129. Retrieved from [Link]

-

Galimberti, C., et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 877(10), 957-960. Retrieved from [Link]

-

Kovarik, J. M., et al. (2022). "Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry." Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64.[2] Retrieved from [Link]

Sources

Technical Guide: Optimizing Bioanalysis with Deuterated Miglustat (NB-DNJ) Standards

This guide provides an in-depth technical analysis of the differences between N-Butyldeoxynojirimycin HCl-d9 and d5 isotopes, focusing on their application in LC-MS/MS bioanalysis.

Executive Summary

N-Butyldeoxynojirimycin (NB-DNJ) , generically known as Miglustat , is a synthetic N-alkylated iminosugar used to treat type 1 Gaucher disease and Niemann-Pick disease type C. It functions as a competitive inhibitor of glucosylceramide synthase.

For researchers and drug developers, accurate quantification of NB-DNJ in biological matrices (plasma, CSF, tissue) is critical. Due to the molecule's low molecular weight (MW ~219 Da), high polarity, and lack of a strong chromophore, LC-MS/MS is the gold standard for analysis.

The choice of Internal Standard (IS)—specifically between the d9 (chain-labeled) and d5 (ring-labeled) isotopologues—dictates the robustness of the assay. This guide dissects the physicochemical and spectrometric differences between these isotopes to inform experimental design.

Structural & Physicochemical Comparison

The fundamental difference lies in the position of the deuterium label . This positioning influences synthesis, metabolic stability, and chromatographic behavior.

Chemical Structures[1]

| Feature | NB-DNJ-d9 (Chain-Labeled) | NB-DNJ-d5 (Ring-Labeled) |

| Label Position | N-Butyl Chain. The entire butyl tail is deuterated ( | Piperidine Ring. Deuteriums replace protons on the sugar-mimic ring (typically C1, C2, C3, C4, C5 positions). |

| Molecular Formula | ||

| Mass Shift | +9 Da (Precursor | +5 Da (Precursor |

| Synthesis Route | Alkylation of 1-Deoxynojirimycin (DNJ) with 1-bromobutane-d9 . (Simpler, more common). | Alkylation of DNJ-d5 with 1-bromobutane. (Requires complex synthesis of the deuterated chiral ring). |

Visualization of Labeling Zones

Figure 1: Structural divergence of d9 vs. d5 isotopes based on labeling chemistry.

Mass Spectrometry Dynamics

The selection of an IS depends heavily on the fragmentation pathway. You must ensure the deuterium label is retained in the product ion selected for Multiple Reaction Monitoring (MRM).

Fragmentation Pathway (MRM)

Miglustat (

-

Analyte Transition:

-

d9-IS Transition:

(Label is on the butyl chain; chain is retained). -

d5-IS Transition:

(Label is on the ring; ring fragment retains label).

Critical Note: If the metabolic pathway or fragmentation involved de-alkylation (loss of the butyl group), the d9 label would be lost, rendering it useless for that specific transition. Since the standard MRM retains the nitrogen and its substituents, both d9 and d5 are viable.

Isotopic Interference (Cross-Talk)

-

d9 (+9 Da): The mass difference is substantial. The natural isotopic abundance of the analyte at M+9 is effectively zero. This eliminates "cross-talk" (analyte signal contributing to IS channel).[1]

-

d5 (+5 Da): The M+5 natural isotope of Miglustat is also negligible (

). However, d9 offers a wider safety margin against high-concentration samples "bleeding" into the IS channel.

Chromatographic Considerations: The Deuterium Effect

This is the most technically significant difference. Deuterium (

Retention Time (RT) Shift

-

d9 (Chain): With 9 deuteriums on the hydrophobic butyl tail (the primary interaction point with a C18 column), the lipophilicity reduction is measurable.

-

d5 (Ring): The deuteriums are on the polar ring structure. The impact on overall lipophilicity is minimal.

-

Result: NB-DNJ-d5 virtually co-elutes with the analyte.

-

Benefit: Ideally perfect compensation for matrix effects.

-

Recommendation

For HILIC (Hydrophilic Interaction Liquid Chromatography) —which is recommended for polar iminosugars—the separation mechanism is based on polarity. The deuterium effect is often inverted or negligible compared to RPLC. Therefore, d9 is perfectly acceptable in HILIC modes.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol uses NB-DNJ-d9 due to its commercial availability and cost-effectiveness, with mitigation steps for the RT shift.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma/CSF to a 1.5 mL tube. -

IS Spike: Add

of NB-DNJ-d9 Working Solution ( -

Precipitate: Add

of Ice-Cold Methanol (100%). -

Agitate: Vortex vigorously for 60 seconds.

-

Clarify: Centrifuge at

for 10 min at -

Dilute: Transfer

of supernatant to an autosampler vial and dilute with

LC-MS/MS Conditions (HILIC Mode)

-

Column: Waters XBridge Amide or Atlantis HILIC Silica (

). -

Mobile Phase A:

Ammonium Formate in Water (pH 3.5). -

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0 min: 85% B

-

3.0 min: 60% B

-

3.1 min: 85% B (Re-equilibrate for 2 min).

-

-

Flow Rate:

.

Workflow Diagram

Figure 2: Validated bioanalytical workflow for Miglustat quantification.

Synthesis & Stability

Back-Exchange Risks

-

d9 (Butyl): The C-D bonds are on an aliphatic chain. They are chemically inert and non-exchangeable under physiological or standard LC-MS conditions.

-

d5 (Ring): If the deuteriums are located at C1-C5 of the piperidine ring, they are also stable. However, if any label were placed on the hydroxyl groups (O-D) or the nitrogen (N-D), they would instantly exchange with solvent water (

), reverting to d0. Commercial d5 standards are invariably C-labeled to prevent this.

Availability

-

NB-DNJ-d9: Widely available from major isotope suppliers (e.g., Cayman, TRC, Sigma). It is the industry standard due to the ease of alkylating the readily available DNJ core with deuterated butyl bromide.

-

NB-DNJ-d5: Less common. Often requires custom synthesis starting from deuterated glucose or extensive synthetic steps.

Conclusion & Recommendation

| Scenario | Recommended Isotope | Rationale |

| Routine Bioanalysis (PK/PD) | NB-DNJ-d9 | Cost-effective, high availability, and sufficient stability. The +9 Da shift ensures zero isotopic interference. |

| High-Precision RPLC | NB-DNJ-d5 | If using a C18 column where the "deuterium shift" of d9 causes separation from the analyte (risking matrix effect variation), d5 is superior due to co-elution. |

| Metabolite Tracking | NB-DNJ-d5 | If studying de-alkylation metabolism (loss of butyl chain), the d5 ring label allows tracking of the core metabolite (DNJ). |

Final Verdict: For 95% of applications, NB-DNJ-d9 is the preferred choice due to supply chain reliability and robust performance in HILIC modes.

References

-

Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry. Link

-

Bhatia, R., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Cayman Chemical. (2024). N-Butyldeoxynojirimycin (hydrochloride) Product Insert. Link

-

Toronto Research Chemicals. (2024). N-Butyldeoxynojirimycin Hydrochloride-d9 Data Sheet. Link

-

Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. Link

Sources

Technical Guide: N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl)

Executive Summary & Chemical Identity[1]

N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl) is the stable isotope-labeled analog of Miglustat, a potent inhibitor of glucosylceramide synthase used therapeutically for Type 1 Gaucher disease and Niemann-Pick type C. In bioanalytical contexts, this compound serves as the "Gold Standard" Internal Standard (IS) for the quantification of Miglustat in biological matrices (plasma, CSF, urine) via LC-MS/MS.

Its value lies in its ability to mirror the physicochemical behavior of the analyte—compensating for matrix effects, extraction efficiency, and ionization variability—while remaining mass-resolvable (+9 Da shift).

Chemical Constants Table

| Parameter | Specification |

| Common Name | Miglustat-d9 HCl, NB-DNJ-d9 HCl |

| IUPAC Name | (2R,3R,4R,5S)-1-(butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol, hydrochloride |

| CAS Number | 1883545-57-0 (HCl salt) |

| Parent Compound CAS | 210110-90-0 (Miglustat HCl) |

| Molecular Formula | C₁₀H₁₂D₉NO₄[1][2][3] · HCl |

| Molecular Weight | 264.76 g/mol (Salt); ~228.34 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (>50 mg/mL), Methanol, DMSO |

| pKa | ~8.0 (Piperidine nitrogen) |

| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₉) |

Hazard Identification & Risk Assessment

Critical Safety Note: While many research-grade SDS documents label this specific isotope as "Not Classified" due to a lack of specific toxicological data, scientific integrity dictates treating it with the same caution as the parent drug, Miglustat.

Toxicology Extrapolation (Parent Drug Profile)

Miglustat is a biologically active iminosugar.[3] In clinical settings, it is associated with:

-

Reproductive Toxicity: Potential to impair fertility (Category 2).

-

Neurological Effects: Tremors and peripheral neuropathy.

-

Gastrointestinal Distress: Osmotic diarrhea (due to disaccharidase inhibition).

GHS Classification (Precautionary Approach)

-

Signal Word: WARNING

-

Hazard Statements:

-

H361: Suspected of damaging fertility or the unborn child.

-

H302: Harmful if swallowed.

-

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection.

-

Safety Logic Diagram

The following decision tree outlines the mandatory safety protocols based on the compound's bioactive nature.

Figure 1: Risk mitigation workflow for handling bioactive deuterated standards.

Handling, Storage, and Stability[4][5]

The "Deuterium Effect" and Stability

Deuterium (²H) is chemically stable, but the position of the label on the N-butyl chain is critical.

-

H-D Exchange: The deuterium atoms on the butyl chain are non-exchangeable under standard physiological conditions. They are carbon-bound (C-D), unlike the exchangeable hydroxyl protons (O-H).

-

Hygroscopicity: As a hydrochloride salt of a sugar mimic, the compound is highly hygroscopic . Moisture absorption alters the effective mass, leading to weighing errors in stock preparation.

Storage Protocol

-

Temperature: Store at -20°C .

-

Environment: Keep under inert gas (Argon or Nitrogen) to prevent oxidation and moisture uptake.

-

Container: Amber glass vials with PTFE-lined caps to prevent photolysis (though low risk) and leaching.

Reconstitution Strategy (Best Practice)

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which would degrade the solid.

-

Solvent: Reconstitute in 50:50 Methanol:Water . Pure methanol can lead to evaporation/concentration errors; water alone risks microbial growth if stored long-term.

Experimental Protocol: LC-MS/MS Bioanalysis

This workflow describes the preparation and use of Miglustat-d9 as an Internal Standard for plasma quantification.

Stock Solution Preparation

-

Primary Stock (1 mg/mL): Dissolve 1.0 mg Miglustat-d9 HCl in 1.0 mL of 50% Methanol. Correct for the salt factor (MW Salt / MW Free Base ≈ 1.16) if quantifying as free base.

-

Working IS Solution (500 ng/mL): Dilute the primary stock in Acetonitrile (ACN). This solution will serve as the precipitating agent.

Sample Extraction (Protein Precipitation)

The polarity of Miglustat (iminosugar) makes Liquid-Liquid Extraction (LLE) difficult. Protein precipitation (PPT) is the industry standard.

-

Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL centrifuge tube.

-

Spike: Add 200 µL of Working IS Solution (Miglustat-d9 in ACN) .

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100 µL of the supernatant to an autosampler vial.

-

Dilute: Add 100 µL of 10 mM Ammonium Acetate (aq) to match initial mobile phase conditions (HILIC or C18).

LC-MS/MS Parameters

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the compound's high polarity. (e.g., Waters Atlantis HILIC or BEH Amide).

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.5).

-

B: Acetonitrile.

-

-

MRM Transitions (Positive Mode ESI):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Miglustat | 220.2 [M+H]⁺ | 158.1 | 22 |

| Miglustat-d9 | 229.3 [M+H]⁺ | 167.2 | 22 |

Note: The +9 Da shift is retained in the fragment ion, confirming the stability of the deuterated butyl chain during collision-induced dissociation (CID).

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Miglustat quantification.

Emergency & First Aid Measures

In the event of exposure, follow these protocols immediately.

| Exposure Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air. Artificial respiration if breathing stops. | Prevention of respiratory mucosal absorption. |

| Skin Contact | Wash with soap and copious water for 15 mins. | Remove potential transdermal absorption hazards. |

| Eye Contact | Flush eyes with water for 15 mins (eyelids open). | Prevent corneal irritation from HCl salt acidity. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Iminosugars can cause GI distress; vomiting risks aspiration. |

Disposal & Environmental Compliance

-

Waste Stream: Halogenated organic solvent waste (due to HCl and potential co-solvents).

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Compliance: Must adhere to 40 CFR 261 (US) or local hazardous waste regulations. Do not discharge into drains; Miglustat is stable in water and may persist in the environment.

References

-

Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis.[6] Journal of Biological Chemistry.

Sources

Technical Guide: Certificate of Analysis Requirements for Miglustat-d9 Reference Standards in Regulated Bioanalysis

Topic: Certificate of Analysis Requirements for Miglustat-d9 Reference Standards Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, QA/QC Managers, Drug Development Professionals

Executive Summary

In the quantitative bioanalysis of Miglustat (N-butyldeoxynojirimycin) for Gaucher disease or Niemann-Pick type C therapeutics, the integrity of the internal standard (IS) is a linchpin of assay reliability. Miglustat-d9 is the preferred Stable Isotope Labeled Internal Standard (SIL-IS) due to its structural identity to the analyte and a mass shift (+9 Da) sufficient to negate isotopic overlap.

However, a generic "pass" on a Certificate of Analysis (CoA) is insufficient for GLP/GMP compliance. This guide deconstructs the specific technical requirements for a Miglustat-d9 CoA, focusing on the causality between physicochemical attributes (isotopic enrichment, hygroscopicity) and bioanalytical performance (accuracy, precision, matrix effect compensation).

Regulatory Grounding & Compliance

Regulatory bodies (FDA, EMA) differentiate between calibrator reference standards and internal standards, but the gap is closing for regulated studies.

-

FDA Bioanalytical Method Validation (BMV) 2018: While a CoA is mandatory for calibrators, the guidance states for IS: "The sponsor does not have to provide a CoA... if it demonstrates that the IS is suitable for the specific use." However, in practice, proving "suitability" without a CoA detailing isotopic purity and identity is scientifically risky and often rejected during audits.

-

EMA BMV 2011: Requires that the IS "suitability for use is demonstrated, e.g., lack of analytical interference."[1]

The Verdict: For robust method validation, a comprehensive CoA for Miglustat-d9 is effectively mandatory to prove the absence of "unlabeled contribution" (d0) which would otherwise bias patient data.

Critical CoA Parameters: The "Big Four"

A defensible CoA for Miglustat-d9 must quantify four critical attributes.

Identity (Structural Certainty)

The CoA must prove the material is indeed

-

1H-NMR: Essential to confirm the deuteration pattern. For Miglustat-d9, the butyl chain is the typical labeling site. The NMR spectrum should show the disappearance of the butyl proton signals present in the unlabeled analog.

-

Mass Spectrometry (MS): High-resolution MS (HRMS) must confirm the precursor ion

.-

Miglustat (d0): m/z ~220.3

-

Miglustat-d9: m/z ~229.4

-

Note: The mass shift of +9 Da is critical to avoid "cross-talk" from the natural

C isotopes of the analyte.

-

Isotopic Purity (Enrichment)

This is the single most critical parameter for an IS.

-

Requirement:

98% or 99% Isotopic Enrichment. -

The Risk: If the Miglustat-d9 standard contains 2% unlabeled Miglustat (d0), spiking this IS into a patient sample adds "fake" drug to the sample. This causes a positive bias in quantification, particularly at the Lower Limit of Quantification (LLOQ).

-

CoA Specification: Must report the % of d0, d1...d8 species.

Chemical Purity

-

Chromatographic Purity (HPLC/GC):

97-98%. -

Implication: Impurities structurally similar to Miglustat may compete for ionization in the LC-MS source, causing variable matrix effects even if they don't interfere chromatographically.

Physical State & Water Content

-

The Hidden Variable: Miglustat is an iminosugar and is notably hygroscopic .

-

CoA Requirement: Karl Fischer (KF) titration data.

-

Why it matters: If the CoA claims 99% purity but the material has absorbed 10% water by weight, gravimetric preparation of stock solutions will be 10% less concentrated than calculated. This introduces a systematic error if not corrected.

Technical Deep Dive: The Isotopic Cross-Talk Mechanism

The selection of d9 (adding 9 deuterium atoms) is a deliberate design choice to bypass the "Isotopic Envelope."

Natural carbon-13 abundance creates an isotopic distribution for the unlabeled drug. For a molecule like Miglustat (

Table 1: Impact of CoA Parameters on Bioanalytical Data

| CoA Parameter | Methodological Risk | Validated Control Measure |

| Isotopic Purity < 99% | False Positives: Unlabeled d0 in the IS adds to the analyte peak area. | Blank + IS Check: Inject blank matrix spiked only with IS. Response at analyte retention time must be < 5% of LLOQ. |

| Water Content (KF) | Concentration Error: Weighing "wet" powder leads to dilute IS working solutions. | Correction Factor: Apply purity/salt/water correction factor during stock prep: |

| Residual Solvents | Ion Suppression: Solvents like DMSO or DMF can suppress ionization if not removed. | Dilution Protocol: Ensure high dilution of stock solution into mobile phase to negate solvent effects. |

Visualization: Reference Standard Qualification Workflow

The following diagram outlines the logical flow for qualifying a Miglustat-d9 reference standard upon receipt, ensuring the CoA data is verified before use in GLP studies.

Figure 1: Decision logic for qualifying Miglustat-d9 based on CoA data. Note the specific emphasis on Hygroscopicity due to the iminosugar nature of the compound.

Handling & Storage Protocols

Due to the specific chemical nature of Miglustat (iminosugar), the CoA storage recommendations must be strictly followed to maintain the validity of the certification.

-

Hygroscopic Management:

-

Miglustat-d9 is often supplied as a hydrochloride salt or free base, both of which can be hygroscopic.

-

Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Recap immediately.

-

-

Solubility:

-

Highly soluble in water (>1 g/mL).[2]

-

Stock Prep: Dissolve in 50:50 Methanol:Water or pure water. Avoid 100% organic solvents for initial dissolution if the salt form is used, as solubility may be limited.

-

-

-

Deuterium exchange is generally not a concern for alkyl-deuterated compounds like Miglustat-d9 (unlike acidic protons). However, chemical stability (hydrolysis) should be monitored.

-

Standard: Retest every 12 months (or follow CoA expiry).

-

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Importance in Pharmaceutical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51634, Miglustat. Retrieved from [Link]

Sources

Application Note: Quantitative Bioanalysis of N-Butyldeoxynojirimycin (Miglustat) in Human Plasma using Stable Isotope Dilution LC-MS/MS

Abstract

This application note presents a robust and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Butyldeoxynojirimycin (NB-DNJ, Miglustat) in human plasma. The methodology employs the principle of stable isotope dilution (SID) using N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9) as the internal standard (IS) to ensure the highest level of accuracy and precision.[1][2] Sample preparation is streamlined using a simple and efficient protein precipitation protocol.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity, selectivity, and reliability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, aligning with the bioanalytical method validation guidelines established by regulatory agencies like the FDA and EMA.[5][6]

Introduction

N-Butyldeoxynojirimycin (NB-DNJ), known clinically as Miglustat, is an iminosugar that functions as a competitive inhibitor of glucosylceramide synthase, an essential enzyme in the biosynthesis of most glycosphingolipids.[7][8] Its primary therapeutic application is in the treatment of Type 1 Gaucher disease, a lysosomal storage disorder.[7][9] Given its clinical significance, a reliable method for its quantification in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) assessments.

LC-MS/MS is the preferred platform for bioanalysis due to its inherent specificity and sensitivity.[10] The "gold standard" for quantitative LC-MS/MS is the stable isotope dilution (SID) technique.[2][11][12] SID involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[12][13] The labeled compound, in this case, N-Butyldeoxynojirimycin-d9, is chemically identical to the analyte (NB-DNJ) and thus exhibits the same behavior during extraction, chromatography, and ionization.[1] By measuring the response ratio of the analyte to the internal standard, the method effectively corrects for sample loss during preparation and variations in instrument response, such as matrix-induced ion suppression or enhancement, leading to highly accurate and precise results.[2][13]

This document provides a comprehensive, field-proven protocol for researchers and drug development professionals.

Analyte and Internal Standard

A suitable internal standard is critical for the success of a quantitative bioanalytical method. The ideal IS is a stable isotope-labeled version of the analyte. NB-DNJ-d9 is the perfect choice as it co-elutes with NB-DNJ and compensates for any variability in the analytical process.

| Compound | N-Butyldeoxynojirimycin (NB-DNJ) | N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) |

| Function | Analyte | Internal Standard |

| CAS Number | 72599-27-0 | 1883545-57-0[9] |

| Molecular Formula | C₁₀H₂₁NO₄ | C₁₀H₁₂D₉NO₄ |

| Molecular Weight | 219.28 g/mol | ~228.33 g/mol |

| Chemical Structure |

Principle of the Method: Stable Isotope Dilution

The core of this protocol is the Stable Isotope Dilution (SID) method. The deuterated internal standard (NB-DNJ-d9) is spiked into all samples, including calibration standards, quality controls (QCs), and unknown study samples, prior to any processing steps. Because the analyte and IS are chemically and physically homologous, they experience identical losses during sample preparation and identical ionization response in the mass spectrometer source. The mass spectrometer differentiates them based on their mass-to-charge ratio (m/z). Quantification is therefore based on the ratio of the analyte's peak area to the IS's peak area, which remains constant regardless of extraction efficiency or matrix effects.

Caption: Principle of Stable Isotope Dilution Workflow.

Materials and Reagents

-

Analytes: N-Butyldeoxynojirimycin (Sigma-Aldrich, Cayman Chemical)[14], N-Butyldeoxynojirimycin-d9 Hydrochloride (Cayman Chemical)[9]

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Formic Acid (FA)

-

Water: Deionized water, >18 MΩ·cm

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional), analytical balance, calibrated pipettes.

-

Equipment: Centrifuge, vortex mixer, LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific).

Experimental Protocols

Preparation of Standard and QC Solutions

Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Using a solvent like methanol ensures full dissolution. Serial dilutions are performed to create the calibration curve and quality control samples that bracket the expected concentration range of unknown samples.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of NB-DNJ and NB-DNJ-d9 standards. Dissolve each in 1.0 mL of methanol to create individual 1 mg/mL stock solutions.

-

Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the NB-DNJ stock solution with 50:50 ACN:Water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL) and quality control samples (e.g., LLOQ: 10 ng/mL, Low: 30 ng/mL, Mid: 800 ng/mL, High: 8000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the NB-DNJ-d9 stock solution with 50:50 ACN:Water to achieve a final concentration of 100 ng/mL. This concentration is chosen to provide a strong, stable signal without causing detector saturation.

Sample Preparation: Protein Precipitation

Causality: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS/MS analysis by clogging the column and suppressing ionization.[15] Protein precipitation (PPT) using a cold organic solvent like acetonitrile is a rapid and effective method to remove the majority of these proteins.[3][4][15] The addition of the IS at the beginning ensures it undergoes the exact same process as the analyte.

-

Aliquot: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the 100 ng/mL IS working solution to every tube (except for blank matrix checks).

-

Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to plasma ensures efficient protein crashing.[4]

-

Vortex: Vortex mix vigorously for 30 seconds to ensure complete protein denaturation and release of the analyte.

-

Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate for analysis. Avoid disturbing the protein pellet.

-

Inject: Inject 5-10 µL onto the LC-MS/MS system.

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Method Parameters

Causality: The parameters are chosen for optimal separation and detection. A C18 column is effective for retaining moderately polar compounds like NB-DNJ. A gradient elution ensures that the analyte is eluted as a sharp peak. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive ion electrospray ionization (ESI). MRM transitions are selected for specificity; the precursor ion is the protonated molecule [M+H]+, and the product ions are stable, specific fragments generated by collision-induced dissociation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Run Time | ~5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | NB-DNJ: 220.1 -> 158.0 |

| NB-DNJ-d9: 229.1 -> 167.0 | |

| Collision Energy | Optimized for specific instrument (e.g., 20-30 eV) |

| Dwell Time | 100 ms |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument in use by infusing the pure analyte and internal standard.[16][17]

Data Analysis and Quantification

-

Integration: Integrate the peak areas for both the NB-DNJ and NB-DNJ-d9 MRM transitions in each injection.

-

Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.

-

Calibration Curve: Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used. The curve must have a correlation coefficient (r²) of ≥0.99.

-

Quantification: Determine the concentration of NB-DNJ in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Table 3: Example Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio |

| 10 | 1,520 | 148,500 | 0.0102 |

| 50 | 7,850 | 151,200 | 0.0519 |

| 100 | 15,100 | 149,800 | 0.1008 |

| 500 | 76,200 | 150,500 | 0.5063 |

| 1000 | 155,000 | 152,100 | 1.0191 |

| 5000 | 780,500 | 151,000 | 5.1689 |

| 10000 | 1,545,000 | 149,500 | 10.3344 |

Method Validation and Performance

According to regulatory guidelines, a full method validation should be performed to demonstrate the reliability of the assay.[5][6][18][19] Key parameters to assess include:

-

Selectivity and Specificity: No significant interfering peaks at the retention time of the analyte or IS in blank matrix.

-

Linearity and Range: The calibration curve should be linear over the defined range (e.g., 10-10,000 ng/mL).

-

Accuracy and Precision: The intra- and inter-day accuracy (% bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ) for QC samples.[20]

-

Matrix Effect: Assessment of ion suppression or enhancement from different sources of plasma.

-

Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N-Butyldeoxynojirimycin in human plasma. The use of its stable isotope-labeled analog, N-Butyldeoxynojirimycin-d9, as an internal standard ensures high accuracy and precision by correcting for experimental variability. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method ideally suited for regulated bioanalysis in support of clinical and preclinical studies.

References

-

Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available at: [Link]

-

Tiwari, R. P., & S. R. (2016). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. Bioanalysis, 8(18), 1909-1925. Available at: [Link]

-

LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

-

Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Application Note. Available at: [Link]

-

Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. Available at: [Link]

-

Kuo, M. S., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 579-586. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

Prohaska, T. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). In Metrological Traceability of Measurement Results in Chemistry. Available at: [Link]

-

Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable. Available at: [Link]

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Available at: [Link]

-

Adah, M. I., et al. (2020). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Molecules, 25(21), 5194. Available at: [Link]

-

van den Berg, M., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. Available at: [Link]

-

Goodenough, A. K., et al. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(13), 1637-1651. Available at: [Link]

-

Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. Available at: [Link]

-

van den Berg, M., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]

-

van den Berg, M., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. Semantic Scholar. Available at: [Link]

-

Wilson, F. X., et al. (2015). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 10(6), 1065-1077. Available at: [Link]

-

Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry, 269(11), 8362-8365. Available at: [Link]

-

Mellor, H. R., et al. (2002). Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. The Biochemical Journal, 366(Pt 1), 225-231. Available at: [Link]

-

Platt, F. M., et al. (1994). N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing. The Journal of Biological Chemistry, 269(43), 27108-27114. Available at: [Link]

Sources

- 1. imreblank.ch [imreblank.ch]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. osti.gov [osti.gov]

- 13. fiveable.me [fiveable.me]

- 14. caymanchem.com [caymanchem.com]

- 15. agilent.com [agilent.com]

- 16. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of N-Butyldeoxynojirimycin Hydrochloride-d9 stock solutions

Application Note: Preparation and Handling of N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl) Stock Solutions

Abstract & Scope

This technical guide details the rigorous preparation of N-Butyldeoxynojirimycin-d9 Hydrochloride (Miglustat-d9 HCl) stock solutions. This compound acts as the stable isotope-labeled internal standard (SIL-IS) for the quantification of Miglustat (NB-DNJ) in biological matrices via LC-MS/MS.

Miglustat is a polar iminosugar used to treat lysosomal storage disorders (e.g., Gaucher type 1, Niemann-Pick type C). Accurate quantification requires a deuterated standard to correct for the significant matrix effects and extraction variances common with polar analytes. This protocol addresses the specific physicochemical challenges of the HCl salt form, including hygroscopicity, solubility profiles, and isotopic stability.

Physicochemical Profile & Critical Considerations

Before initiating the protocol, the analyst must understand the specific properties of the reference material to ensure data integrity.

| Property | Specification | Technical Implication |

| Compound Name | N-Butyldeoxynojirimycin-d9 HCl | Also known as Miglustat-d9 HCl or NB-DNJ-d9 HCl.[1] |

| Chemical Formula | The "d9" label is typically on the N-butyl chain ( | |

| Molecular Weight | ~264.8 g/mol | CRITICAL: Ensure you use the specific batch MW from the CoA, as hydration states can vary. |

| Solubility | Water (>100 mg/mL), Methanol (Soluble) | Highly polar. Soluble in protic solvents. |

| Hygroscopicity | High (HCl salt) | Rapidly absorbs atmospheric moisture. Weighing must be performed quickly or in a controlled humidity environment. |

| Isotopic Stability | Stable (C-D bonds) | The deuterium on the alkyl chain is non-exchangeable. However, protons on hydroxyl (-OH) and amine (-NH) groups will exchange with protic solvents (see Section 5). |

Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: To prepare a traceable, gravimetrically verified primary stock solution.

Reagents & Equipment

-

Analyte: Miglustat-d9 HCl Reference Standard (Purity >98%).

-

Solvent: 50:50 (v/v) Methanol:Water (LC-MS Grade).

-

Why? Pure water risks bacterial growth during storage. Pure methanol may cause precipitation of the HCl salt at high concentrations or evaporation issues. The 50:50 mix offers solubility, stability, and bacteriostatic properties.

-

-

Container: Amber glass vial (Silanized/Deactivated preferred to minimize adsorption of polar amines).

-

Balance: Analytical balance (readability 0.01 mg).

Step-by-Step Methodology

-

Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening. This prevents condensation from forming inside the vial, which degrades the hygroscopic salt.

-

Weighing (Difference Method):

-

Place the empty volumetric flask (e.g., 10 mL) on the balance and tare.

-

Alternative (Best Practice for Hygroscopic Solids): Weigh the standard vial. Transfer approximately 10 mg of Miglustat-d9 HCl into the flask. Reweigh the standard vial. The difference is the Mass (

) .

-

-

Salt Correction Calculation:

-

Most LC-MS methods quantify the free base. You must correct for the HCl salt and purity.

-

-

Dissolution:

-

Add approximately 80% of the total volume of 50:50 Methanol:Water .

-

Vortex for 30 seconds.

-

Sonicate for 5 minutes. Note: Ensure water bath temperature does not exceed 30°C.

-

-

Final Volume: Dilute to the mark with solvent. Invert 10 times to mix.

-